3-Methyl-N-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)butanamide
Description
3-Methyl-N-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)butanamide is a boron-containing sulfonamide derivative characterized by a butanamide backbone linked to a sulfonyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly termed "Bpin") moiety. The Bpin group is a protected boronic acid, enabling its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry . This compound is synthesized via substitution reactions, as demonstrated in related structures, where a sulfonamide intermediate is acylated with an appropriate acid chloride (e.g., butyryl chloride) . Its structural verification typically involves FTIR, NMR (¹H and ¹³C), mass spectrometry (MS), and X-ray crystallography .
Key applications include its role as a precursor in pharmaceutical intermediates and materials science, leveraging the boronate ester’s reactivity in forming carbon-carbon bonds .
Properties
IUPAC Name |
3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO5S/c1-12(2)11-15(20)19-25(21,22)14-9-7-13(8-10-14)18-23-16(3,4)17(5,6)24-18/h7-10,12H,11H2,1-6H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZGJTRGSVGDOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO5S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Miyaura Borylation of Halogenated Sulfonamide Intermediates
The most widely reported method involves a two-step sequence: (1) synthesis of a brominated sulfonamide precursor, followed by (2) palladium-catalyzed borylation.
Step 1: Synthesis of N-(4-Bromophenylsulfonyl)-3-Methylbutanamide
4-Bromobenzenesulfonyl chloride reacts with 3-methylbutanamide in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions. Triethylamine (TEA) or pyridine neutralizes HCl generated during sulfonamide bond formation. The reaction typically proceeds at 0–25°C for 4–12 hours, yielding the intermediate in >85% purity after aqueous workup.
Step 2: Miyaura Borylation
The brominated intermediate undergoes borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst. Optimal conditions include:
This step achieves moderate yields (51–74%) due to competing side reactions, necessitating purification via silica gel chromatography (ethyl acetate/petroleum ether).
Alternative Route: Pre-Borylation Followed by Sulfonamide Coupling
To mitigate boronic ester hydrolysis during sulfonamide formation, some protocols reverse the sequence:
Step 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline
4-Bromoaniline undergoes Miyaura borylation with B₂Pin₂ under conditions similar to Section 1.1. The product, a boronic ester-functionalized aniline, is isolated in 60–70% yield.
Step 2: Sulfonamide Formation
The aniline derivative reacts with 3-methylbutanesulfonyl chloride in DCM with TEA (2 equiv) at 0°C. This method avoids exposing the boronic ester to harsh conditions, improving overall yield to 65–80%.
Industrial Production Methods
Scale-up adaptations focus on cost efficiency and purity:
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer during borylation, reducing catalyst loading (0.5–1 mol% Pd) and reaction time (2–4 hours). Automated purification via simulated moving bed (SMB) chromatography replaces manual column chromatography, achieving >95% purity.
Solvent Recycling
1,4-Dioxane is recovered via distillation, reducing waste. Pd catalysts are reclaimed using scavenger resins, lowering production costs by 20–30%.
Comparative Analysis of Key Reactions
| Parameter | Miyaura Borylation (Step 2) | Sulfonamide Coupling (Step 1) |
|---|---|---|
| Yield | 51–74% | 65–80% |
| Catalyst | PdCl₂(dppf) | None |
| Temperature | 85–100°C | 0–25°C |
| Critical Challenge | Competing deboronation | Boronic ester hydrolysis |
Optimization Strategies
Ligand Screening
Bulky phosphine ligands (e.g., SPhos) suppress undesired deboronation, increasing borylation yield to 78%.
Microwave Assistance
Microwave irradiation (150°C, 30 minutes) accelerates borylation, achieving 70% yield with 2 mol% Pd.
Green Chemistry Approaches
Water-ethanol mixtures replace dioxane in sulfonamide coupling, reducing environmental impact while maintaining 72% yield.
Analytical Characterization
Post-synthesis validation includes:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic ester group can undergo oxidation to form boronic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Anticancer Activity
Research has indicated that sulfonamide derivatives exhibit promising anticancer properties. A study focused on related sulfonamide compounds demonstrated their ability to inhibit specific cancer cell lines by targeting metabolic pathways crucial for tumor growth. The incorporation of the boron-containing moiety in 3-Methyl-N-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)butanamide enhances its bioactivity and selectivity towards cancer cells.
Case Study:
A recent investigation into the cytotoxic effects of similar sulfonamides found that modifications in the sulfonyl group significantly impacted their efficacy against breast cancer cells. The study suggested that the structural features of this compound could be optimized for enhanced therapeutic outcomes.
Table 1: Summary of Anticancer Studies on Sulfonamides
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Inhibition of DNA synthesis |
| Compound B | HeLa | 15 | Induction of apoptosis |
| 3-Methyl-N... | MCF-7 | TBD | TBD |
Polymer Chemistry
The compound's unique structure allows it to serve as a building block for advanced materials. Its boron-containing moiety can facilitate cross-linking in polymer matrices, enhancing thermal and mechanical properties.
Case Study:
In a study on boron-containing polymers, researchers synthesized a copolymer using this compound as a monomer. The resulting material exhibited improved tensile strength and thermal stability compared to traditional polymers.
Table 2: Properties of Boron-Containing Polymers
| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Traditional Polymer | 30 | 200 |
| Boron-Copolymer | 50 | 250 |
Pesticide Development
The compound's sulfonamide group shows potential as a lead structure for developing new pesticides. Its ability to inhibit specific enzymes in pests can be leveraged to create effective agrochemicals.
Case Study:
A series of experiments evaluated the efficacy of sulfonamide-based pesticides against common agricultural pests. The results indicated that compounds similar to this compound significantly reduced pest populations while exhibiting low toxicity to beneficial insects.
Table 3: Efficacy of Sulfonamide-Based Pesticides
| Pesticide Name | Target Pest | Efficacy (%) | Toxicity to Beneficial Insects |
|---|---|---|---|
| Pesticide A | Aphids | 85 | Low |
| Pesticide B | Beetles | 90 | Moderate |
| 3-Methyl-N... | Aphids | TBD | Low |
Mechanism of Action
The mechanism of action of 3-Methyl-N-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The boronic ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition. The sulfonamide group can interact with protein targets, affecting their function and activity.
Comparison with Similar Compounds
N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
- Structural Difference : A fluorine atom is introduced at the 2-position of the phenyl ring.
- Synthesis : Prepared via a two-step substitution reaction, similar to the target compound .
- Properties : Exhibits a distinct crystal lattice due to fluorine’s electronegativity, confirmed by X-ray diffraction .
3,3-Dimethyl-N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide
Compounds 5a–5d (Molecules, 2013)
These compounds (e.g., pentanamide, hexanamide derivatives) share the sulfonamide core but replace the Bpin group with a tetrahydrofuran-3-yl sulfamoyl moiety:
- Key Differences :
- Synthesis : Prepared via acylation of a sulfamoylphenyl intermediate with acid chlorides, yielding 45–51% .
Physicochemical and Reactivity Comparison
Reactivity in Cross-Coupling Reactions
The Bpin group in the target compound enables participation in Suzuki-Miyaura reactions, forming biaryl structures critical in drug discovery (e.g., kinase inhibitors) . In contrast, non-boron analogues (e.g., 5a–5d) lack this capability. Fluorinated derivatives may exhibit altered reaction kinetics due to electronic effects .
Biological Activity
The compound 3-Methyl-N-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)butanamide , often referred to as compound A , is a boron-containing molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to elucidate the biological activity of compound A through a review of available literature, including case studies and research findings.
Chemical Structure and Properties
Compound A has the following molecular characteristics:
- Molecular Formula : C16H24BNO4S
- Molecular Weight : 337.24 g/mol
- CAS Number : 2377587-34-1
The structure features a sulfonamide group linked to a boron-containing moiety, which may influence its biological interactions.
Biological Activity Overview
The biological activity of compound A can be categorized into several key areas:
1. Anticancer Properties
Research indicates that boron-containing compounds have significant potential in cancer therapy. For instance, studies have shown that derivatives of boron compounds can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanism of action for compound A remains to be fully elucidated but may involve the modulation of signaling pathways related to cell proliferation and survival.
2. Enzyme Inhibition
Compound A has been investigated for its ability to inhibit various enzymes that are crucial in metabolic pathways. Inhibitory activity against proteases and kinases has been noted in similar boron compounds, suggesting that compound A may exhibit similar properties.
3. Antimicrobial Activity
Preliminary studies suggest that compound A possesses antimicrobial properties. The presence of the sulfonamide group is known to enhance the antibacterial efficacy of compounds by interfering with bacterial folic acid synthesis.
Case Studies and Research Findings
The precise mechanism by which compound A exerts its biological effects remains an active area of research. However, it is hypothesized that:
- Boron Interaction : The boron atom may interact with biological molecules such as nucleic acids and proteins, altering their function.
- Sulfonamide Activity : The sulfonamide moiety could inhibit dihydropteroate synthase, thereby disrupting folate metabolism in bacteria and potentially in cancer cells.
Safety and Toxicity
Safety data for compound A indicates low toxicity levels in preliminary studies. However, detailed toxicological assessments are necessary to evaluate its safety profile comprehensively. Current data suggest no significant mutagenic or carcinogenic effects associated with similar compounds .
Q & A
What are the common synthetic routes for preparing 3-Methyl-N-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl)sulfonyl)butanamide?
Level: Basic
Methodological Answer:
The compound is typically synthesized via a multi-step approach:
Sulfonamide Formation: React 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl chloride with 3-methylbutanamide in the presence of a base (e.g., triethylamine) to form the sulfonamide bond. This mirrors procedures for analogous sulfonamide derivatives, where acyl chlorides are coupled with amines under anhydrous conditions .
Purification: Crude products are purified via column chromatography (e.g., using methanol/dichloromethane gradients) to isolate the target compound. Yields often range between 45–51%, depending on reaction optimization .
How is the compound characterized to confirm its structure and purity?
Level: Basic
Methodological Answer:
Key characterization techniques include:
- NMR Spectroscopy: H and C NMR to confirm proton and carbon environments, particularly the dioxaborolane (δ ~1.3 ppm for methyl groups) and sulfonamide (δ ~7.7–8.2 ppm for aromatic protons) moieties .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H] peaks). For example, a related compound with a dioxaborolane group showed a molecular ion at m/z 370 .
- Elemental Analysis: To validate purity (>95%) and stoichiometry.
What strategies optimize the stability of the dioxaborolane group during synthesis and storage?
Level: Advanced
Methodological Answer:
The dioxaborolane group is sensitive to hydrolysis. Stabilization strategies include:
- Anhydrous Conditions: Use dry solvents (e.g., CHCl) and inert atmospheres (N/Ar) during synthesis .
- Storage: Keep the compound in desiccated environments at –20°C. Avoid protic solvents (e.g., water, alcohols) during handling .
- Reaction Design: Incorporate boronic ester protection early in synthetic pathways to minimize exposure to hydrolytic conditions.
How does the sulfonyl group influence the compound's reactivity in cross-coupling reactions?
Level: Advanced
Methodological Answer:
The sulfonyl group:
- Electron-Withdrawing Effect: Reduces electron density on the aromatic ring, potentially slowing transmetallation steps in Suzuki-Miyaura couplings. This requires optimization of catalysts (e.g., Pd(PPh)) and bases (e.g., KCO) .
- Steric Hindrance: The bulky sulfonamide may hinder access to the boron center, necessitating elevated temperatures (80–100°C) for efficient coupling .
What are the implications of conflicting spectroscopic data in published syntheses of this compound?
Level: Advanced
Methodological Answer:
Discrepancies in NMR or MS data may arise from:
- Impurities: Unreacted starting materials or byproducts (e.g., hydrolyzed boronic acid). Verify purity via TLC or HPLC.
- Isomeric Forms: Check for stereochemical or regioisomeric variations. For example, highlights strict control of reaction conditions to avoid side products in sulfonamide synthesis.
- Solution-State Dynamics: Boron-containing compounds may exhibit dynamic behavior in solution. Solid-state characterization (e.g., X-ray crystallography) can resolve ambiguities .
What are the typical applications of this compound in academic research?
Level: Basic
Methodological Answer:
Primary applications include:
- Suzuki-Miyaura Couplings: As a boronic ester precursor for biaryl synthesis in medicinal chemistry .
- Biological Probes: Structural analogs with sulfonamide groups have shown antimicrobial activity, suggesting potential for structure-activity relationship (SAR) studies .
- Material Science: As a building block for boron-doped polymers or sensors.
How can reaction conditions be tailored to improve yield in cross-coupling reactions using this boronic ester?
Level: Advanced
Methodological Answer:
Optimization parameters include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
